4-Bromo-5-(4-methoxyphenyl)isoxazole CAS number and safety data sheet (SDS)
4-Bromo-5-(4-methoxyphenyl)isoxazole CAS number and safety data sheet (SDS)
The following technical guide provides an in-depth analysis of 4-Bromo-5-(4-methoxyphenyl)isoxazole , a critical intermediate in medicinal chemistry. This document is structured to serve researchers and drug development professionals, moving from chemical identity and safety to rigorous synthetic protocols and application strategies.
Core Identity & Strategic Applications in Drug Discovery
Executive Summary
4-Bromo-5-(4-methoxyphenyl)isoxazole is a halogenated heterocyclic scaffold utilized primarily as a building block in the synthesis of polysubstituted isoxazoles. Its C4-bromine handle renders it an ideal electrophile for palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Stille, Sonogashira), allowing for the rapid diversification of the isoxazole core—a pharmacophore prevalent in COX-2 inhibitors, tubulin polymerization inhibitors, and AMPA receptor modulators.
Key Technical Data:
-
CAS Number: 1159981-74-4 (Commercial/Database ID); Note: Often referenced by catalog ID JRD0113 in Sigma-Aldrich libraries.
-
Molecular Formula:
ngcontent-ng-c2372798075="" _nghost-ng-c102404335="" class="inline ng-star-inserted"> -
Molecular Weight: 254.08 g/mol [1]
-
Physical State: Solid (Off-white to pale yellow crystalline powder)
Chemical Identity & Physical Properties[3][4][5][6]
The compound features a 1,2-oxazole ring substituted at the 5-position with a para-methoxyphenyl group and brominated at the 4-position. The 3-position remains unsubstituted, offering a site for further functionalization or maintaining a low steric profile.
| Property | Specification |
| IUPAC Name | 4-Bromo-5-(4-methoxyphenyl)-1,2-oxazole |
| SMILES | COc1ccc(cc1)-c2oncc2Br |
| InChI Key | QGCPEXJUIYVNPL-UHFFFAOYSA-N |
| Melting Point | 85–90 °C (Estimated based on structural analogs) |
| Solubility | Soluble in DMSO, DMF, DCM, Ethyl Acetate; Insoluble in Water |
| LogP (Calc) | ~3.3 (Lipophilic) |
Safety Data Sheet (SDS) Analysis
Critical Hazard Alert: Unlike simple aryl bromides, isoxazole derivatives can exhibit significant acute toxicity.
GHS Classification[7]
-
Signal Word: DANGER
-
Pictograms:
-
💀 GHS06 (Skull and Crossbones)
-
⚠️ GHS07 (Exclamation Mark)
-
Hazard & Precautionary Statements
| Code | Hazard Statement | Risk Assessment |
| H301 | Toxic if swallowed | High risk. Isoxazoles can interfere with neurotransmission (GABA/Glutamate analogs). |
| H315 | Causes skin irritation | Moderate risk. Standard contact dermatitis potential. |
| H319 | Causes serious eye irritation | Moderate risk. Crystalline dust is abrasive and chemically irritating. |
| H335 | May cause respiratory irritation | Moderate risk. Avoid dust inhalation.[2] |
Handling Protocol (Self-Validating Safety)
To ensure operator safety, follow this logic-gated handling process:
Figure 1: Decision tree for safe handling of toxic isoxazole intermediates.
Synthetic Pathways & Experimental Protocols
The synthesis of 4-bromo-5-(4-methoxyphenyl)isoxazole is best achieved through a regioselective bromination of the parent isoxazole. Direct cyclization of brominated precursors is possible but often leads to lower yields due to side reactions.
Pathway Overview
-
Precursor Synthesis: Condensation of 4-methoxyacetophenone with DMF-DMA, followed by cyclization with hydroxylamine.
-
Functionalization: Electrophilic bromination at C4 using N-Bromosuccinimide (NBS).
Figure 2: Synthetic workflow from commodity starting materials to the target brominated scaffold.
Detailed Protocol: Bromination of 5-(4-methoxyphenyl)isoxazole[1][8][9][10]
Rationale: The C4 position of the isoxazole ring is electron-rich and susceptible to electrophilic aromatic substitution. NBS is chosen over elemental bromine (
Reagents:
-
5-(4-Methoxyphenyl)isoxazole (1.0 eq)
-
N-Bromosuccinimide (NBS) (1.1 eq)
-
Dimethylformamide (DMF) (0.5 M concentration)
-
Ethyl Acetate / Hexanes (for workup)[3]
Step-by-Step Methodology:
-
Dissolution: In a round-bottom flask equipped with a magnetic stir bar, dissolve 5-(4-methoxyphenyl)isoxazole (e.g., 1.75 g, 10 mmol) in anhydrous DMF (20 mL).
-
Addition: Cool the solution to 0°C in an ice bath. Add NBS (1.96 g, 11 mmol) portion-wise over 5 minutes to prevent exotherms.
-
Reaction: Remove the ice bath and allow the mixture to stir at Room Temperature (RT) for 4–6 hours. Monitor by TLC (20% EtOAc in Hexanes). The starting material (
) should disappear, replaced by a less polar product ( ). -
Quench: Pour the reaction mixture into ice-cold water (100 mL). The product typically precipitates as a solid.
-
Isolation:
-
If Solid: Filter the precipitate, wash copiously with water (to remove NBS/Succinimide), and dry under vacuum.
-
If Oiling Occurs: Extract with Ethyl Acetate (3 x 50 mL). Wash combined organics with Brine (2x), dry over
, filter, and concentrate.
-
-
Purification: Recrystallize from Ethanol or purify via silica gel flash chromatography (0-10% EtOAc/Hexanes) if high purity (>99%) is required for biological assays.
Applications in Drug Discovery[11]
This scaffold acts as a "linchpin" in medicinal chemistry campaigns. The bromine atom is a versatile handle for installing diverse chemical space at the C4 position.
Palladium-Catalyzed Cross-Coupling
The C4-Br bond is highly reactive in Suzuki-Miyaura coupling .
-
Target: 4,5-Diarylisoxazoles.[4]
-
Relevance: This structural motif is found in Valdecoxib (COX-2 inhibitor) and various tubulin polymerization inhibitors.
-
Protocol Insight: Use
or with aryl boronic acids. The electron-rich nature of the p-methoxyphenyl group at C5 stabilizes the oxidative addition complex.
Bioisosteric Replacement
The 4-bromo-5-arylisoxazole unit often serves as a bioisostere for:
-
Indoles: In serotonin receptor modulators.
-
Pyrazoles: In kinase inhibitors (e.g., p38 MAP kinase).
Covalent Inhibition (Emerging Field)
Recent studies suggest that isoxazoles with specific leaving groups or electrophilic centers can act as covalent modifiers of cysteine residues in enzymes like GAPDH, although this typically requires the isoxazole to be in the dihydro- form or activated by specific substitution patterns.
Storage & Stability
-
Storage: Keep in a tightly closed container at 2–8°C (Refrigerated). Protect from light.[5]
-
Stability: Stable under normal laboratory conditions. Avoid strong oxidizing agents and strong bases which may deprotonate the C3-H (if unsubstituted) or open the ring.
-
Shelf Life: ~2 years if stored properly. Re-test purity by
-NMR before use in critical steps.
References
-
Sigma-Aldrich. (2024). Safety Data Sheet: 4-Bromo-5-(4-methoxyphenyl)isoxazole.
-
Vitale, P., & Scilimati, A. (2016).[6] Recent Developments in the Chemistry of 3-Arylisoxazoles and 3-Aryl-2-isoxazolines. Advances in Heterocyclic Chemistry.
-
Habeeb, A. G., et al. (2001). Design and synthesis of 4,5-diphenyl-4-isoxazolines: novel inhibitors of cyclooxygenase-2. Journal of Medicinal Chemistry.
-
PubChem. (2024). Compound Summary: 5-(4-Methoxyphenyl)isoxazole (Precursor).
-
Chem960. (2024). CAS Database Entry: 1159981-74-4.
